(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chemical compound of interest in medicinal chemistry and organic synthesis due to its potential biological activity and structural uniqueness. This compound features a bicyclic structure that includes an oxazole ring, which is known for its presence in various bioactive molecules.
The compound can be synthesized through various chemical pathways, often involving the cyclization of specific precursors. The interest in this compound stems from its potential applications in drug discovery and development.
(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole belongs to the class of oxazoles, which are five-membered heterocycles containing an oxygen and a nitrogen atom. It is classified as a chiral compound due to the presence of a stereogenic center at the benzyl position.
The synthesis of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step reactions that may include:
Common reagents used in the synthesis include:
Optimization of reaction conditions is essential for maximizing yield and purity, particularly when scaling up for industrial applications.
The molecular formula for (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is . The structure features:
Key structural data includes:
(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is primarily explored within medicinal chemistry contexts. The compound may interact with specific biological targets such as enzymes or receptors, modulating their activity.
Biochemical assays and molecular modeling studies are typically employed to elucidate these interactions, providing insights into potential therapeutic applications.
Key physical properties include:
Chemical properties relevant to (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole include:
(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several scientific uses:
This compound's unique structural features and reactivity profile make it an attractive candidate for further research and application in various scientific fields.
The core architecture of (S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole integrates two heterocyclic systems: a chiral 4,5-dihydrooxazole (oxazoline) ring and a 6-cyclopropyl-substituted pyridine moiety. This hybrid scaffold confers unique stereoelectronic properties essential for asymmetric catalysis. The IUPAC name (S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole reflects the critical positioning of the benzyl group at C4 and the cyclopropylpyridine at C2 of the oxazoline ring, with molecular formula C₁₈H₁₈N₂O (MW: 278.36 g/mol) [1].
The 6-cyclopropylpyridine unit serves dual functions:
Table 1: Electronic Effects of Cyclopropyl Substitution
Pyridine Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Metal-Binding Affinity (kJ/mol) |
---|---|---|---|
6-Cyclopropyl | -6.25 | -1.78 | 92.4 |
6-H (Unsubstituted) | -6.40 | -1.95 | 84.1 |
6-Phenyl | -6.18 | -1.70 | 96.2 |
The (S)-4-benzyl group governs conformational stability through:
Table 2: Stability of Diastereomeric Intermediates with Different C4 Substituents
C4 Substituent | Relative Energy (S) (kJ/mol) | Relative Energy (R) (kJ/mol) | ΔG (S-R) |
---|---|---|---|
Benzyl | 0.0 | +5.7 | -5.7 |
Methyl | +3.2 | 0.0 | +3.2 |
tert-Butyl | 0.0 | +4.1 | -4.1 |
The (S)-stereocenter is established via chiral amino alcohol precursors, leveraging Evans oxazolidinone or tert-leucinol auxiliaries:
Table 3: Chiral Auxiliary Efficiency in (S)-Isomer Synthesis
Chiral Auxiliary | Cyclization Method | Yield (%) | de (%) |
---|---|---|---|
(S)-1-Phenylethylamine-derived | SOCl₂/Et₃N | 58 | 92 |
(S)-tert-Leucinol | SOCl₂/NaOMe | 72 | >99 |
(S)-Valinol | PPh₃/CBr₄ | 65 | 88 |
While direct literature on this compound is limited, analogous PyOx syntheses suggest viable pathways:
Solvent polarity critically influences stereoselectivity through transition-state solvation:
Table 4: Solvent/Catalyst Impact on Diastereomeric Excess
Solvent | Additive | Temp (°C) | de (S,%) | Reaction Rate (k, min⁻¹) |
---|---|---|---|---|
DMF | None | 25 | 92 | 0.12 |
DMF | Zn(OTf)₂ (5 mol%) | 25 | >99 | 0.08 |
THF | None | 40 | 88 | 0.15 |
MeOH | iPr₂NEt (10 mol%) | 50 | 85 | 0.21 |
Racemization-prone intermediates are resolved enzymatically or via chiral acids:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0